1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that features a triazole ring, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.
Furan Ring Attachment: The furan ring can be attached through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine and furan rings can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(benzofuran-2-yl)methanone: Contains a benzofuran ring, offering different electronic and steric properties.
Uniqueness
1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to the combination of its three distinct rings, which confer specific chemical and biological properties. The presence of the furan ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
furan-2-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-12(11-2-1-9-18-11)15-6-3-10(4-7-15)16-8-5-13-14-16/h1-2,5,8-10H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFCVAGHZOWMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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